2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
“2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid” is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of interest in various chemical syntheses and applications. Its derivatives, including 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, have been synthesized through acid-catalyzed reactions, indicating improvements over previous methods. These compounds have shown potential in creating novel antiallergy agents due to their oral activity in rat passive cutaneous anaphylaxis tests, optimized by specific substitutions at the 5 and 6 positions (G. Madding & M. D. Thompson, 1987); (D. Temple et al., 1979).
Applications in Peptide Synthesis
This compound has also been explored as a building block for the synthesis of peptidomimetics. It has been incorporated as an N-terminal moiety in both solution and solid-phase peptide synthesis, demonstrating its versatility and potential for creating novel peptide analogues (E. Bissyris et al., 2005).
Novel Synthetic Methods and Biological Activities
Recent studies have introduced novel synthetic methods for derivatives of this compound, such as trisubstituted thieno[3,2-d]pyrimidine derivatives, showcasing innovative approaches to the solid-phase synthesis and indicating the compound's utility in developing new pharmacologically active molecules. These derivatives have been explored for their antitumor activities, with certain compounds showing selective inhibition of cancer cell proliferation, hinting at their potential therapeutic applications (Moon-Kook Jeon et al., 2016).
Quantum Chemical Studies
Quantum chemical studies have delved into the energies, electronic structures, and molecular geometries of thieno[2,3-d]pyrimidine derivatives, offering insights into the reaction routes with nitrating agents and the factors influencing these reactions. Such studies provide a deeper understanding of the compound's chemical behavior and potential for further chemical modifications (M. Mamarakhmonov et al., 2016).
Future Directions
While specific future directions for “2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid” are not mentioned in the search results, the field of pyrimidine research is rapidly growing . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-amino-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c8-7-9-4(11)2-1-3(6(12)13)14-5(2)10-7/h1H,(H,12,13)(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSDSSPIQOEITG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC(=N2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid |
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